5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde
Overview
Description
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Proton Transfer Mechanisms
Research into derivatives of thiophene carbaldehydes, such as 5-(3-hydroxy-4-oxo-4H-chromen-2-yl)thiophene-2-carbaldehyde, has revealed insights into intramolecular proton transfer (IPT) mechanisms. These mechanisms are critical for understanding the photophysical behavior of organic compounds, which can have applications in developing new materials with specific optical properties. The potential energy curves (PECs) constructed for these compounds indicate that intramolecular proton transfer reactions are more readily occurring after photo-excitation, which is significant for the design of fluorescent materials and sensors (Huang et al., 2017).
Regioselective Synthesis
The concept of chemo- and regioselective reactions, as demonstrated in the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, showcases the importance of precise chemical modifications for the creation of complex organic molecules. This methodological approach is crucial for the synthesis of various organic semiconductors, ligands for metal coordination, and other functional materials with applications in electronics, catalysis, and pharmaceuticals (Bar, 2021).
Coupling Reactions
The study on the coupling of thiophenecarbaldehydes using samarium diiodide promotes understanding of novel synthetic pathways for creating substituted thiophene derivatives. These methodologies are vital for the synthesis of complex organic molecules which can be used in the development of new drugs, organic electronics, and materials science applications (Yang & Fang, 1995).
Fluorescent Sensors
Research on 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde has led to the development of novel fluorescent sensors for metal ions, such as Fe3+. Such sensors have potential applications in environmental monitoring, medical diagnostics, and chemical analysis due to their high sensitivity and specificity (Zhang et al., 2016).
Organic Photovoltaic Cells
The synthesis of multibranched crystalline molecules using thiophene-based carbaldehydes for fabricating organic photovoltaic (OPV) cells highlights the application of thiophene derivatives in renewable energy technologies. The incorporation of these materials into OPV cells can improve power conversion efficiencies and advance the development of sustainable energy solutions (Lee et al., 2008).
Properties
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-10(2,12)6-5-8-3-4-9(7-11)13-8/h3-4,7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUBYRRXWVCNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650813 | |
Record name | 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-21-0 | |
Record name | 5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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